N-((3R,4R)-1-benzyl-4-Methylpiperidin-3-yl)-N-Methyl-7-tosyl-7H-pyrrolo[2,3-d]pyriMidin-4-aMine
説明
“N-((3R,4R)-1-benzyl-4-Methylpiperidin-3-yl)-N-Methyl-7-tosyl-7H-pyrrolo[2,3-d]pyriMidin-4-aMine” is a substance used in the identification of related substances in the degradation products of tofacitinib citrate using LC-MS technique for process monitoring and quality assurance . It is a reagent in the synthesis of tofacitinib, a specific inhibitor of Janus tyrosine kinase (JAK3) .
Molecular Structure Analysis
The molecular formula of the compound is C13H19N5 . It has an average mass of 245.324 Da and a monoisotopic mass of 245.164047 Da . It has two defined stereocenters .Physical and Chemical Properties Analysis
The compound has a density of 1.2±0.1 g/cm3 . It has a molar refractivity of 73.5±0.3 cm3 . It has 5 hydrogen bond acceptors and 2 hydrogen bond donors . It has 2 freely rotating bonds . Its ACD/LogP is 1.54 . Its polar surface area is 57 Å2 . Its polarizability is 29.1±0.5 10-24 cm3 . Its surface tension is 56.1±3.0 dyne/cm . Its molar volume is 204.8±3.0 cm3 .科学的研究の応用
Synthesis and Characterization
- Synthesis Techniques : Research has developed simple methods for synthesizing related compounds, like N-(3-(4-Chlorophenoxy)benzyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, offering valuable insights into the synthesis of complex pyrrolopyrimidines (Bommeraa, Kumar, et al., 2019).
- Characterization and Docking Studies : These compounds have been characterized by spectral analyses and studied through docking experiments, aiding in understanding their molecular interactions and potential applications (Bommeraa, Kumar, et al., 2019).
Pharmacological Applications
- Dual Cholinesterase and Amyloid-β Aggregation Inhibitors : Similar pyrimidine derivatives have been synthesized and evaluated for their potential as dual cholinesterase and amyloid-β (Aβ)-aggregation inhibitors, suggesting possible applications in Alzheimer's disease (Mohamed, et al., 2011).
- Selective JAK1 Inhibitors : Certain aminopyrrolidine derivatives, related in structure, have been developed as selective JAK1 inhibitors, indicating potential in treating autoimmune diseases like rheumatoid arthritis (Chough, et al., 2018).
Chemical Research
- Intermediate Synthesis : The compound has been used as an intermediate in the synthesis of Tofacitinib, an anti-rheumatoid arthritis drug, demonstrating its utility in the production of pharmaceuticals (Chunxiang, 2013).
- Pyrroline-Ring Formation : Research into the stereoselective generation of conjugated azomethine ylides has explored compounds like N-benzyl-N-[3-(N-substituted imino)methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl]amino acid esters, which are related to the target compound, for their role in pyrroline-ring formation (Noguchi, et al., 2003).
作用機序
Safety and Hazards
特性
IUPAC Name |
N-[(3R,4R)-1-benzyl-4-methylpiperidin-3-yl]-N-methyl-7-(4-methylphenyl)sulfonylpyrrolo[2,3-d]pyrimidin-4-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N5O2S/c1-20-9-11-23(12-10-20)35(33,34)32-16-14-24-26(28-19-29-27(24)32)30(3)25-18-31(15-13-21(25)2)17-22-7-5-4-6-8-22/h4-12,14,16,19,21,25H,13,15,17-18H2,1-3H3/t21-,25+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWMBPMUFLFJILW-BWKNWUBXSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3S(=O)(=O)C4=CC=C(C=C4)C)CC5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCN(C[C@@H]1N(C)C2=NC=NC3=C2C=CN3S(=O)(=O)C4=CC=C(C=C4)C)CC5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。